molecular formula C20H20FN3O2 B2752406 N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide CAS No. 880810-41-3

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B2752406
CAS No.: 880810-41-3
M. Wt: 353.397
InChI Key: RIHAJDDFGZMKBB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Quinazolinone derivatives have shown potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with the quinazolinone scaffold demonstrated remarkable efficacy against clinical isolates such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their therapeutic potential in addressing antibiotic-resistant bacterial infections (Kuramoto et al., 2003).

Antitumor and Anticancer Properties

The antitumor and anticancer potentials of quinazolinone derivatives are significant, with various studies illustrating their efficacy in inhibiting cancer cell proliferation. A novel quinazolinone-based derivative displayed potent cytotoxic activity against several human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). Another study identified quinazolinone and thiazolidinone hybrids with remarkable in vitro antimicrobial potency, further underscoring the versatility of quinazolinone derivatives in pharmaceutical development (Desai et al., 2013).

Enzyme Inhibition

Quinazolinone derivatives have also been explored for their role in enzyme inhibition, particularly targeting enzymes crucial in disease pathogenesis. The selective inhibition of specific tyrosine kinases, such as VEGFR-2 and EGFR, by quinazolinone derivatives indicates their potential in developing targeted therapies for diseases where these enzymes play a critical role (Riadi et al., 2021).

Properties

IUPAC Name

N-(3-fluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-15-7-6-8-16(13-15)23-19(25)11-2-1-5-12-24-14-22-18-10-4-3-9-17(18)20(24)26/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHAJDDFGZMKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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